molecular formula C11H12N2O4 B12346031 6,7,8-trimethoxy-4aH-quinazolin-4-one

6,7,8-trimethoxy-4aH-quinazolin-4-one

Katalognummer: B12346031
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: PLXXJSUCHKDGNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7,8-Trimethoxy-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of methoxy groups at positions 6, 7, and 8 enhances the compound’s chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-trimethoxy-4aH-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the condensation of anthranilic acid with methoxy-substituted benzaldehydes, followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of acidic or basic catalysts and refluxing in suitable solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally friendly solvents to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

6,7,8-Trimethoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 6,7,8-trimethoxy-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes involved in cell proliferation, such as kinases, and interfere with DNA replication and repair processes. The compound’s methoxy groups enhance its binding affinity to these targets, leading to increased biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,6,7-Trimethoxyquinazoline: Similar structure but lacks the 8-methoxy group.

    6,7-Dimethoxyquinazolinone: Lacks the 8-methoxy group.

    4,6-Dimethoxyquinazoline: Lacks both the 7- and 8-methoxy groups.

Uniqueness

6,7,8-Trimethoxy-4aH-quinazolin-4-one is unique due to the presence of three methoxy groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Eigenschaften

Molekularformel

C11H12N2O4

Molekulargewicht

236.22 g/mol

IUPAC-Name

6,7,8-trimethoxy-4aH-quinazolin-4-one

InChI

InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-6H,1-3H3

InChI-Schlüssel

PLXXJSUCHKDGNF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2C(=NC=NC2=O)C(=C1OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.